The Therapeutic Potential and Synthetic Utility of (Cyclopent-2-en-1-yl)methanamine Hydrochloride in Modern Drug Discovery
The Therapeutic Potential and Synthetic Utility of (Cyclopent-2-en-1-yl)methanamine Hydrochloride in Modern Drug Discovery
Executive Summary
In the contemporary landscape of drug discovery, the strategic shift from flat,
Physicochemical Profiling & Structural Rationale
The utility of CEM-HCl (CAS: 58714-86-6) lies in its unique structural geometry. The cyclopentene ring acts as a locked, planar-like bioisostere for proline or aromatic rings, making it highly resistant to proteolytic degradation while maintaining a predictable spatial orientation[1].
From a physicochemical standpoint, incorporating the CEM scaffold into a lead molecule significantly improves its Fraction
Quantitative Data: Scaffold Metrics
The following table summarizes the core physicochemical properties of the CEM-HCl building block and their direct implications in rational drug design:
| Property | Value | Rationale in Drug Design |
| Molecular Weight (HCl salt) | 133.62 g/mol | Low MW allows for extensive downstream functionalization while strictly maintaining Lead-like properties (MW < 350 Da). |
| Fraction | 0.67 | High |
| Topological Polar Surface Area | 26.0 Ų | Optimal for blood-brain barrier (BBB) penetration, making it ideal for CNS-targeted libraries. |
| Hydrogen Bond Donors | 3 (as HCl salt) | The primary amine provides critical interactions (e.g., targeting the ATP hinge region of kinases)[3]. |
| Hydrogen Bond Acceptors | 1 | Facilitates dipole interactions within hydrophobic binding pockets. |
Therapeutic Applications & Target Classes
Kinase Inhibitors (ATP-Competitive)
The primary amine group of methanamine derivatives is a well-established pharmacophore known for its ability to mimic the purine bases of ATP[3]. When CEM-HCl is incorporated into a larger heterocyclic scaffold (e.g., pyrimidine or quinazoline cores), the nitrogen atom acts as a critical hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase. The cyclopentene ring projects into the hydrophobic pocket, providing steric bulk that enhances kinase selectivity (e.g., EGFR or CDK inhibition)[3].
Peptidomimetics and Antimicrobials
Cyclopentene-containing pseudo-cyclic systems are highly valuable in the design of peptidomimetics[1]. By mimicking the bonding and electron delocalization of natural amino acids (like proline), the CEM scaffold locks the peptide into a bioactive conformation. This "pseudo-ring replacement strategy" alters permeability and pharmacodynamics, yielding antimicrobial or anticancer agents that are invisible to native proteases[1].
Mechanistic Pathways & Workflows (Visualizations)
To contextualize the utility of CEM-HCl, the following diagrams illustrate both the synthetic hit-to-lead workflow and the biological mechanism of action for a derived therapeutic.
Workflow for Hit-to-Lead optimization using the CEM-HCl scaffold.
Intracellular kinase signaling pathway inhibited by CEM-derivatives.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I mandate that all synthetic protocols be self-validating. The following methodologies for functionalizing CEM-HCl are designed with built-in causality and in-process controls to ensure high-fidelity library generation.
Protocol A: Sterically Hindered Amide Coupling
Objective: Synthesize a target kinase inhibitor by coupling CEM-HCl with a heteroaromatic carboxylic acid.
Causality & Rationale: HATU is selected over traditional EDC/HOBt to accelerate the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester. This is critical when coupling the primary amine of CEM-HCl, as the adjacent cyclopentene ring introduces subtle steric hindrance.
Step-by-Step Procedure:
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Activation: Dissolve the heteroaromatic carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C.
-
In-Process Control 1: Stir for 15 minutes. Monitor via LC-MS to confirm the complete formation of the activated ester intermediate. Self-validation: Proceeding without confirming activation leads to unreacted acid contaminating the final product.
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Coupling: Add CEM-HCl (1.1 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous
(to remove unreacted acid and HATU byproducts), 1M HCl (to remove unreacted CEM free base), and brine. -
In-Process Control 2: Perform TLC (typically 5% MeOH in DCM). The desired amide should appear as a highly UV-active spot (due to the heteroaromatic system) with an
distinct from the starting materials. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Reductive Amination for Scaffold Decoration
Objective: Alkylate the primary amine of CEM-HCl to generate a secondary amine library for CNS target screening.
Causality & Rationale: Sodium triacetoxyborohydride (
Step-by-Step Procedure:
-
Imine Formation: Suspend CEM-HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add Triethylamine (TEA, 1.1 equiv) to liberate the free base.
-
Self-Validation Step: Stir at room temperature for 1 hour. The formation of the imine/iminium intermediate must be confirmed by taking a small aliquot, quenching with MeOH, and analyzing via MS.
-
Reduction: Add
(1.5 equiv) portion-wise. Stir for 12 hours at room temperature under a nitrogen atmosphere. -
Workup: Quench the reaction carefully with saturated aqueous
(gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM). -
Isolation: Combine the organic layers, wash with brine, dry over
, and concentrate. Purify the resulting secondary amine via reverse-phase HPLC if high purity (>95%) is required for biological assays.
Conclusion
(Cyclopent-2-en-1-yl)methanamine hydrochloride is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its unique
References
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(cyclopent-2-en-1-yl)methanamine hydrochloride | 58714-86-6 - Sigma-Aldrich Sigma-Aldrich (Merck KGaA)
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Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols BenchChem[3]
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An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions National Center for Biotechnology Information (PMC)[1]
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Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center The Journal of Organic Chemistry - ACS Publications[2]
